molecular formula C12H10O2 B3022564 5-Methoxynaphthalene-2-carbaldehyde CAS No. 56894-94-1

5-Methoxynaphthalene-2-carbaldehyde

Cat. No.: B3022564
CAS No.: 56894-94-1
M. Wt: 186.21 g/mol
InChI Key: GRSJJQKJOXOGJA-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O2 . 5-methoxy-2-naphthaldehyde . This compound belongs to the class of naphthalene derivatives and has various biological and pharmacological activities.

Preparation Methods

5-Methoxynaphthalene-2-carbaldehyde can be synthesized by several methods, including:

    Grignard Reaction: This method involves adding phenylmagnesium bromide to 5-methoxy-2-naphthalene carboxaldehyde.

    Friedel-Crafts Reaction: This method involves adding 5-methoxy-2-naphthalene carboxylic acid to acetyl chloride in the presence of aluminum chloride.

    Vilsmeier-Haack Reaction: This method involves reacting 5-methoxy-2-naphthalene with dimethylformamide (DMF) and phosphorus oxychloride.

Chemical Reactions Analysis

5-Methoxynaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy group can undergo substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives.

Scientific Research Applications

5-Methoxynaphthalene-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various naphthalene derivatives.

    Biology: It has been found to have antitumor, antimicrobial, and antiviral properties, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential use as a therapeutic agent in the treatment of diseases such as cancer, bacterial, and viral infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxynaphthalene-2-carbaldehyde exerts its effects involves its interaction with various molecular targets and pathways. For example, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells. Its antimicrobial and antiviral activities may be due to its ability to inhibit the growth and replication of microorganisms and viruses.

Comparison with Similar Compounds

5-Methoxynaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:

    2-Naphthaldehyde: Lacks the methoxy group at the 5-position.

    5-Hydroxy-2-naphthaldehyde: Has a hydroxy group instead of a methoxy group at the 5-position.

    5-Methyl-2-naphthaldehyde: Has a methyl group instead of a methoxy group at the 5-position.

The presence of the methoxy group in this compound makes it unique and may contribute to its distinct biological activities.

Properties

IUPAC Name

5-methoxynaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSJJQKJOXOGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576935
Record name 5-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-94-1
Record name 5-Methoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxynaphthalene-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Methoxy-2-naphthaldehyde in the context of Diospyros kaki?

A1: Research has shown that 5-Methoxy-2-naphthaldehyde, along with its structural isomer 4,8-dihydroxy-5-methoxy-2-naphthaldehyde, is a major component of extracts obtained from the blackened heartwood of Diospyros kaki []. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a high concentration of these compounds in the pith and edges of the blackened heartwood []. This suggests a potential role of these compounds in the heartwood formation process and warrants further investigation.

Q2: How is 5-Methoxy-2-naphthaldehyde distributed within the blackened heartwood of Diospyros kaki?

A2: Time-of-flight secondary ion mass spectrometry (ToF-SIMS) imaging revealed that 5-Methoxy-2-naphthaldehyde is primarily localized within parenchyma cells and the adjacent axial elements of the blackened heartwood []. This specific distribution pattern suggests a potential association with cellular function and wood development in Diospyros kaki.

Q3: Has 5-Methoxy-2-naphthaldehyde been isolated from other Diospyros species?

A3: Yes, 5-Methoxy-2-naphthaldehyde has been isolated from the roots of Diospyros oocarpa, alongside other naphthalene derivatives and bioactive compounds [, ]. This finding highlights the presence of this compound in multiple species within the Diospyros genus.

Q4: What potential biological activities have been associated with 5-Methoxy-2-naphthaldehyde?

A4: While specific studies on the biological activities of 5-Methoxy-2-naphthaldehyde are limited, research on extracts from Diospyros oocarpa containing this compound, along with other naphthoquinones, demonstrated notable antiprotozoal and anthelmintic properties []. This suggests that 5-Methoxy-2-naphthaldehyde, either independently or synergistically with other compounds, might contribute to these observed activities.

Q5: Are there any synthetic routes available for obtaining 5-Methoxy-2-naphthaldehyde?

A5: While a direct synthesis of 5-Methoxy-2-naphthaldehyde hasn't been explicitly described in the provided literature, a related compound, 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde, was synthesized as a precursor to 8-fluorohein, an analog of the osteoarthritis drug rhein []. This synthesis involved formylation, aromatization, and alkylation of a tetralone derivative, suggesting potential adaptations for synthesizing 5-Methoxy-2-naphthaldehyde.

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